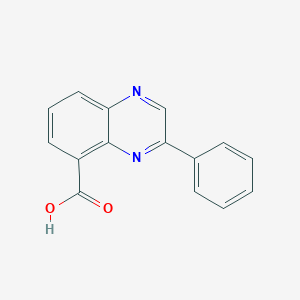

3-Phenylquinoxaline-5-carboxylic acid

Description

Properties

IUPAC Name |

3-phenylquinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)11-7-4-8-12-14(11)17-13(9-16-12)10-5-2-1-3-6-10/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVGUXVBKAIKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571386 | |

| Record name | 3-Phenylquinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162135-93-5 | |

| Record name | 3-Phenylquinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Phenylquinoxaline-5-carboxylic acid chemical properties

An In-depth Technical Guide to 3-Phenylquinoxaline-5-carboxylic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: The quinoxaline scaffold represents a cornerstone in heterocyclic chemistry, recognized as a "privileged structure" due to its pervasive presence in a multitude of biologically active compounds.[1][2][3] This bicyclic system, formed by the fusion of a benzene and a pyrazine ring, offers a versatile platform for drug design. This guide focuses on a specific, highly valuable derivative: This compound . The strategic placement of a phenyl group at the 3-position and a carboxylic acid at the 5-position creates a molecule with significant potential as a key intermediate and building block in medicinal chemistry. This document provides a comprehensive exploration of its chemical properties, spectroscopic signature, synthesis, and pivotal role in the development of novel therapeutic agents, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

This compound (CAS No: 162135-93-5) is a solid organic compound whose structural and physical characteristics are fundamental to its reactivity and application.[4][5] The molecule's architecture, featuring a rigid, aromatic quinoxaline core, a lipophilic phenyl substituent, and a reactive carboxylic acid handle, dictates its behavior in chemical and biological systems.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₅H₁₀N₂O₂ | [4] |

| Molecular Weight | 250.25 g/mol | [4] |

| CAS Number | 162135-93-5 | [4][5] |

| Boiling Point | 486°C at 760 mmHg | [4] |

| Flash Point | 247.7°C | [4] |

| Density | 1.332 g/cm³ | [4] |

| Hazard Statement | Xi (Irritant) | [4] |

Table 1: Key Physicochemical Properties of this compound.

The presence of the carboxylic acid group suggests moderate solubility in polar organic solvents such as DMSO and DMF, with limited solubility in water. Its high boiling and flash points are indicative of a stable aromatic structure.

Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of this compound. The following sections detail the expected spectral signatures based on its functional groups and aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be characterized by signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons of the quinoxaline and phenyl rings. A highly diagnostic feature is the carboxylic acid proton (-COOH), which should appear as a broad singlet significantly downfield (typically δ 12.0 ppm or higher), a consequence of strong deshielding and hydrogen bonding.[6]

-

¹³C NMR: The carbon spectrum will display a characteristic signal for the carbonyl carbon of the carboxylic acid in the range of δ 165-185 ppm.[6] The remaining signals will correspond to the sp²-hybridized carbons of the aromatic rings, typically found between δ 120-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

-

O-H Stretch: A very broad and prominent absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer.[6][7]

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1680-1710 cm⁻¹.[7][8] The position at the lower end of the typical carbonyl range is due to conjugation with the aromatic quinoxaline ring.

-

C-O Stretch: An absorption band for the C-O single bond stretch will appear in the 1210-1320 cm⁻¹ region.[7]

-

Aromatic C=C/C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ range will signify the stretching vibrations within the phenyl and quinoxaline rings.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. The electron ionization (EI) mass spectrum should show a distinct molecular ion (M⁺) peak at an m/z value of approximately 250. Key fragmentation pathways would likely involve the initial loss of the carboxyl group, leading to significant fragment ions.

Synthesis and Chemical Reactivity

The synthesis of the quinoxaline scaffold is a well-established process in organic chemistry, offering reliable routes to this compound.

General Synthesis Protocol

The most common and efficient method for preparing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1][9] For the target molecule, this involves the reaction of 3,4-diaminobenzoic acid with phenylglyoxal .

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Illustrative):

-

Dissolution: Dissolve 3,4-diaminobenzoic acid in a suitable solvent system, such as ethanol with a catalytic amount of acetic acid.

-

Addition: To the stirred solution, add an equimolar amount of phenylglyoxal dropwise at room temperature.

-

Reaction: Heat the mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with a cold solvent (e.g., ethanol or water) to remove impurities, and dry. If necessary, further purification can be achieved by recrystallization from an appropriate solvent.

This hydrothermal synthesis approach is advantageous as it often avoids the need for volatile organic solvents and toxic catalysts.[10][11]

Chemical Reactivity

The reactivity of this compound is dominated by its carboxylic acid functionality. This group serves as a versatile chemical handle for derivatization, enabling the synthesis of a wide array of analogs for structure-activity relationship (SAR) studies. Common transformations include:

-

Amidation: Reaction with various amines in the presence of coupling agents (e.g., EDCI, T3P) to form amides.[12][13] This is a cornerstone reaction in medicinal chemistry for linking the quinoxaline core to other pharmacophores.

-

Esterification: Conversion to esters through reaction with alcohols under acidic conditions.

-

Reduction: Reduction of the carboxylic acid to a primary alcohol.

Role in Drug Discovery and Development

Quinoxaline derivatives are renowned for their broad spectrum of pharmacological activities.[3][14] The core structure is a key component in compounds developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[9][14][15]

This compound is primarily utilized as a crucial intermediate or building block in the synthesis of these more complex, biologically active molecules.[16] The carboxylic acid moiety allows for its incorporation into larger structures designed to interact with specific biological targets. For instance, quinoxaline-based compounds have been designed as potent inhibitors of enzymes critical to disease progression, such as histone deacetylases (HDACs) and various kinases.[9][17][18]

Caption: Role of the core compound in developing therapeutic agents.

Conclusion

This compound is a molecule of significant scientific interest, underpinned by its stable and versatile chemical nature. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an invaluable asset for chemical research. For professionals in drug development, it represents a strategically important building block, providing a reliable scaffold for the synthesis of diverse libraries of compounds aimed at a wide range of therapeutic targets. Future research will undoubtedly continue to leverage this compound to explore new chemical space and develop next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 11. researchgate.net [researchgate.net]

- 12. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development | MDPI [mdpi.com]

- 13. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Buy 2,3-diphenylquinoxaline-5-carboxylic Acid | 90833-20-8 [smolecule.com]

- 16. chemimpex.com [chemimpex.com]

- 17. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

An In-Depth Technical Guide to 3-Phenylquinoxaline-5-carboxylic Acid (CAS 162135-93-5) for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 3-phenylquinoxaline-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Synthesizing information from established chemical principles and analogous structures, this document offers researchers and drug development professionals a detailed look into its synthesis, characterization, and potential biological significance. While specific experimental data for this exact molecule is not extensively published, this guide extrapolates from closely related, well-documented quinoxaline derivatives to provide a robust and scientifically grounded resource.

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in drug discovery, renowned for its diverse pharmacological activities.[1] Derivatives of this scaffold have been investigated and developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The specific substitutions of a phenyl group at the 3-position and a carboxylic acid at the 5-position on the quinoxaline core suggest a molecule designed to explore specific binding interactions within biological targets, potentially leveraging both hydrophobic and hydrogen-bonding interactions to achieve high affinity and selectivity.

This document will detail a robust, literature-derived synthetic protocol, outline the expected physicochemical and spectroscopic characteristics for compound verification, and explore the potential mechanisms of action and structure-activity relationships that define its therapeutic promise.

Physicochemical and Spectroscopic Characterization

A thorough characterization is paramount for the validation of any synthesized compound. Below are the key physicochemical properties and the expected spectroscopic signatures for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 162135-93-5 | |

| Molecular Formula | C₁₅H₁₀N₂O₂ | |

| Molecular Weight | 250.25 g/mol | |

| Predicted Boiling Point | 486°C at 760 mmHg | |

| Predicted Flash Point | 247.7°C | |

| Predicted Density | 1.332 g/cm³ | |

| Appearance | Expected to be a solid | General |

Spectroscopic Profile (Predicted)

The following spectroscopic data are predicted based on the known chemical shifts and absorption frequencies of the functional groups present in the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline core and the phenyl ring, as well as a characteristic downfield signal for the carboxylic acid proton. The exact shifts and coupling patterns will depend on the solvent used, but typical ranges are provided.[3]

-

¹³C NMR Spectroscopy: The carbon NMR will display signals for each of the 15 unique carbon atoms in the molecule. The carboxyl carbon is expected to be the most downfield signal.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the prominent stretches of the carboxylic acid group. A very broad O-H stretch is expected, often overlapping with C-H stretches, which is a hallmark of a hydrogen-bonded carboxylic acid dimer. A strong, sharp carbonyl (C=O) stretch will also be a key diagnostic peak.[5]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound.

Synthesis of this compound

The most direct and widely used method for the synthesis of quinoxalines is the condensation of a 1,2-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] For the target molecule, this involves the reaction of 2,3-diaminobenzoic acid with phenylglyoxal.

References

biological activity of 3-Phenylquinoxaline-5-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Phenylquinoxaline-5-carboxylic Acid Derivatives

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental designs, and offers detailed protocols to support further investigation into this promising class of heterocyclic compounds.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][3] The structural versatility of the quinoxaline nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.[1][4]

The this compound core, in particular, combines three key pharmacophoric features: the planar quinoxaline ring system, a modifiable phenyl group at the 3-position, and a carboxylic acid group at the 5-position. The carboxylic acid moiety can significantly influence solubility and act as a crucial interaction point with biological targets, often through hydrogen bonding.[5][6] This guide delves into the specific biological activities associated with this particular class of derivatives, exploring their mechanisms of action and structure-activity relationships (SAR).

General Synthesis Pathway

The synthesis of this compound derivatives typically involves the condensation of a substituted o-phenylenediamine with a phenylglyoxal derivative. A common and efficient approach is the hydrothermal synthesis from 3,4-diaminobenzoic acid and a 1,2-diarylketone (benzil).[7] This method is often favored for being environmentally friendlier, avoiding the use of volatile organic solvents and toxic catalysts.[7]

A representative synthetic route is outlined below. The reaction conditions, such as temperature and time, can be optimized to maximize yield and minimize side reactions like decarboxylation.[7][8]

References

- 1. novaresearch.unl.pt [novaresearch.unl.pt]

- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Structure Property Relationships of Carboxylic Acid Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 8. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide on the Core Mechanism of Action of 3-Phenylquinoxaline-5-carboxylic Acid and Its Derivatives

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the development of therapeutic agents.[1][2] Its derivatives have garnered significant attention from the scientific community due to their extensive range of biological activities.[1][2][3] These compounds are recognized as a novel class of chemotherapeutic agents with proven efficacy against various tumors and microbial infections.[4][5][6][7] The versatility of the quinoxaline scaffold allows for structural modifications that can fine-tune its pharmacological properties, making it a "privileged structure" in medicinal chemistry. This guide will delve into the established mechanisms of action of quinoxaline derivatives, with a specific focus on elucidating the probable mechanism of this compound, and provide detailed experimental protocols for researchers in the field.

Part 1: Unraveling the Multifaceted Mechanisms of Action of Quinoxaline Derivatives

The biological effects of quinoxaline derivatives are diverse, stemming from their ability to interact with multiple cellular targets. The primary mechanisms of action can be broadly categorized into two main areas: anticancer and antimicrobial activities.

Anticancer Mechanisms: A Two-Pronged Attack

Quinoxaline derivatives have emerged as promising anticancer agents, and their efficacy is largely attributed to their ability to interfere with fundamental cellular processes essential for tumor growth and survival.[4][5][8] Two of the most well-documented mechanisms are the inhibition of protein kinases and the disruption of DNA integrity.

Protein kinases are a large family of enzymes that play a critical role in regulating cellular signaling pathways that control cell growth, proliferation, and survival.[9][10] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[9][10]

Quinoxaline derivatives have been identified as potent inhibitors of a variety of protein kinases, particularly tyrosine kinases.[11][12] The planar structure of the quinoxaline ring allows it to fit into the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that drives tumor progression.[9][13] Structure-activity relationship (SAR) studies have shown that modifications to the quinoxaline scaffold can enhance both the potency and selectivity of these inhibitors.[9]

Diagram 1: Generalized Kinase Signaling Pathway and Point of Inhibition

Caption: Quinoxaline derivatives can inhibit receptor tyrosine kinases, blocking downstream signaling.

Another significant anticancer mechanism of certain quinoxaline derivatives is their ability to interact directly with DNA.[14][15] The planar aromatic structure of the quinoxaline ring system allows these molecules to insert themselves between the base pairs of the DNA double helix, a process known as intercalation.[16][17] This intercalation distorts the DNA structure, interfering with essential cellular processes such as DNA replication and transcription.

Furthermore, some quinoxaline derivatives can also inhibit the activity of topoisomerase II, an enzyme crucial for managing DNA topology during replication.[14] By stabilizing the transient DNA-topoisomerase II complex, these compounds lead to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis (programmed cell death).[14]

Antimicrobial Mechanisms: A Lethal Blow to Pathogens

Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[6][7][18][19] The primary mechanism of their antimicrobial action is believed to involve the generation of reactive oxygen species (ROS).[20]

Quinoxaline 1,4-di-N-oxides, a specific class of these derivatives, can be reduced by bacterial enzymes, leading to the production of superoxide radicals and other ROS.[20][21] This surge in oxidative stress damages cellular components, including DNA, proteins, and lipids, ultimately leading to bacterial cell death.[20]

Part 2: The Specific Case of this compound

While direct studies on the mechanism of action of this compound are limited, its chemical structure allows for informed hypotheses based on the known activities of related quinoxaline derivatives.

-

The Phenyl Group at Position 3: The presence of a phenyl group at the 3-position is a common feature in many biologically active quinoxaline derivatives with anticancer properties.[8] This bulky aromatic substituent can enhance the binding affinity of the molecule to the hydrophobic pockets of protein kinases, potentially making it a kinase inhibitor.

-

The Carboxylic Acid Group at Position 5: The carboxylic acid group at the 5-position introduces a polar, ionizable functional group. This could influence the compound's solubility, cell permeability, and interaction with biological targets. It may form hydrogen bonds with amino acid residues in the active site of an enzyme or receptor.

Based on these structural features, it is plausible that This compound exerts its biological effects primarily through the inhibition of protein kinases , a common mechanism for anticancer quinoxaline derivatives.[9][11][12] However, the possibility of other mechanisms, such as DNA intercalation, cannot be entirely ruled out without experimental validation.

Part 3: Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of this compound or any novel quinoxaline derivative, a series of well-defined experiments are necessary. Here, we provide detailed protocols for two fundamental assays: the MTT assay to assess cytotoxicity and an in vitro kinase inhibition assay.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[23][24]

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[23] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[23]

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram 2: Experimental Workflow for the MTT Assay

Caption: A step-by-step workflow of the MTT cell viability assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the amount of ADP produced in the kinase reaction.[25]

Materials:

-

Purified recombinant protein kinase of interest (e.g., a tyrosine kinase)

-

Specific kinase substrate peptide

-

ATP

-

This compound (or test compound)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[25]

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Kinase Reaction Setup: In a 96-well plate, add the following to each well:

-

Test compound or DMSO (vehicle control)

-

Kinase in kinase assay buffer

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.[25]

-

-

Initiate Kinase Reaction: Add the substrate/ATP mixture to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.[25]

-

ADP Detection:

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[25] Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Representative Data for a Kinase Inhibition Assay

| Compound Concentration (nM) | Kinase Activity (%) |

| 0 (Control) | 100 |

| 1 | 95 |

| 10 | 80 |

| 50 | 55 |

| 100 | 30 |

| 500 | 10 |

| 1000 | 5 |

Conclusion and Future Directions

The quinoxaline scaffold is a rich source of biologically active compounds with significant therapeutic potential. While the precise mechanism of action of this compound requires experimental confirmation, its structural features strongly suggest a role as a protein kinase inhibitor. The experimental protocols provided in this guide offer a robust framework for elucidating its mechanism and that of other novel quinoxaline derivatives. Future research should focus on identifying the specific kinase targets of these compounds, exploring their structure-activity relationships to optimize their potency and selectivity, and evaluating their efficacy in preclinical models of cancer and infectious diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioengineer.org [bioengineer.org]

- 10. geneonline.com [geneonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. broadpharm.com [broadpharm.com]

- 23. MTT (Assay protocol [protocols.io]

- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 25. benchchem.com [benchchem.com]

Solubility Profile of 3-Phenylquinoxaline-5-carboxylic Acid: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract: 3-Phenylquinoxaline-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, belonging to the broader class of quinoxaline derivatives known for their diverse biological activities.[1][2] A comprehensive understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application in biological assays. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this whitepaper establishes a framework for predicting its solubility based on its physicochemical properties and provides a detailed, field-proven protocol for its experimental determination.

Physicochemical Characterization and Theoretical Solubility Prediction

A molecule's solubility is dictated by its structural and chemical properties. Understanding these characteristics is the first step in predicting its behavior in different solvent systems.

Molecular Structure and Properties

This compound possesses a unique amphiphilic structure, featuring a large, rigid, and nonpolar aromatic system combined with a highly polar and acidic functional group.

-

Molecular Formula: C₁₅H₁₀N₂O₂

-

Molecular Weight: 250.26 g/mol [3]

-

Core Structure: A quinoxaline ring system (a fusion of benzene and pyrazine rings) substituted with a phenyl group at position 3 and a carboxylic acid group at position 5.[3][4]

Key Structural Features Influencing Solubility:

-

Nonpolar Moiety: The fused quinoxaline core and the appended phenyl ring are hydrophobic. This large aromatic surface area favors interactions with nonpolar and moderately polar solvents through van der Waals forces and π-π stacking.

-

Polar Moiety: The carboxylic acid (-COOH) group is a potent polar functional group. It can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows for strong interactions with polar protic and aprotic solvents.

-

Acidity: The carboxylic acid group is acidic. In the presence of a base or in a solvent with sufficient basicity, it will deprotonate to form a carboxylate salt (-COO⁻). This ionization dramatically increases polarity and aqueous solubility.

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle, we can predict the solubility of this compound across a spectrum of solvent polarities.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | Moderate | The carboxylic acid group can form strong hydrogen bonds with the solvent. However, the large nonpolar backbone may limit high solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | These solvents are excellent hydrogen bond acceptors for the carboxylic acid proton. Their polarity and organic character can effectively solvate both the polar and nonpolar regions of the molecule. DMSO is often used for dissolving quinoxaline derivatives for analysis.[5] |

| Nonpolar | Hexane, Toluene | Very Low to Insoluble | The high polarity and hydrogen-bonding capability of the carboxylic acid group are incompatible with the nonpolar nature of these solvents. The energy required to break the solute-solute hydrogen bonds would not be compensated by solute-solvent interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have moderate polarity and can act as weak hydrogen bond acceptors. They may offer some solvating power for the aromatic system, but are less effective at solvating the carboxylic acid compared to polar aprotic solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low | While THF is more polar than diethyl ether, both are primarily nonpolar with limited ability to solvate the highly polar carboxylic acid moiety effectively. |

Experimental Determination of Solubility: A Standardized Protocol

To obtain accurate, quantitative solubility data, a systematic experimental approach is required. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.

Workflow for Solubility Determination

The following diagram outlines the critical steps for a robust solubility assessment.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Calibrated pipettes

-

Screw-capped glass vials (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

-

Preparation of Standard Curve:

-

Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., DMSO or Acetonitrile) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

Analyze these standards by HPLC-UV at the compound's λ_max to generate a linear calibration curve (Peak Area vs. Concentration).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to each pre-labeled vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~10-20 mg.

-

Accurately dispense a fixed volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typical. Visual inspection should confirm that solid material remains.

-

-

Sampling and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.

-

Accurately dilute the filtered sample with a suitable mobile phase to bring its concentration within the linear range of the standard curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mmol/L.

-

Key Factors Influencing Solubility Measurements

Achieving accurate and reproducible solubility data requires controlling several experimental variables.

-

pH: For a compound with a carboxylic acid, the pH of the medium is critical. In non-buffered organic solvents, this is less of a factor. However, in any system with traces of water or basic/acidic impurities, the ionization state can change. Solubility will be significantly higher in basic media where the highly polar carboxylate salt is formed.

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, maintaining a constant and recorded temperature during equilibration is essential for data consistency.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is crucial to characterize the solid form used in the experiment and to ensure that the solid remaining after equilibration is the same form.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Using highly pure materials is mandatory for reliable results.[6]

Conclusion

References

- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 6. benchchem.com [benchchem.com]

The Emergence of a Privileged Scaffold: A Technical History of Quinoxaline Discovery and Synthesis

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Quinoxaline Core and Its Significance

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its deceptively simple architecture belies a remarkable versatility, serving as the foundational scaffold for a vast array of biologically active molecules and functional materials.[3] From anticancer and antimicrobial agents to organic light-emitting diodes (OLEDs), the influence of the quinoxaline moiety is extensive.[4] This guide provides a technical and historical narrative of the discovery and synthetic evolution of quinoxaline compounds, offering field-proven insights for researchers and professionals in drug development. We will explore the foundational synthetic routes, the rationale behind their subsequent refinements, and the impact of these developments on the discovery of novel therapeutics and advanced materials.

Part 1: The Genesis of a Scaffold - Early Discoveries and Foundational Syntheses

The story of quinoxaline begins in the late 19th century, a period of burgeoning exploration in heterocyclic chemistry. The first documented synthesis of a quinoxaline derivative is credited to Körner and Hinsberg in 1884.[5][6] Their pioneering work involved the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, a reaction that would become a cornerstone of quinoxaline chemistry.[5][6]

The Hinsberg Condensation: A Robust and Enduring Method

The Hinsberg condensation remains a fundamental and widely employed method for the synthesis of quinoxalines.[7][8] The reaction proceeds via an acid-catalyzed condensation-cyclization mechanism, offering a straightforward and versatile route to a diverse range of quinoxaline derivatives.

Experimental Protocol: Classical Hinsberg Condensation

-

Reactant Preparation: Dissolve the selected o-phenylenediamine and 1,2-dicarbonyl compound in a suitable solvent, such as ethanol or acetic acid.

-

Catalysis: Add a catalytic amount of a Brønsted or Lewis acid to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux for a specified duration, typically ranging from a few hours to overnight.

-

Work-up and Purification: Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction. Purify the product using recrystallization or column chromatography.

The enduring utility of the Hinsberg reaction lies in its simplicity and broad substrate scope. However, the classical conditions often require high temperatures and long reaction times, prompting the development of more efficient and environmentally benign modifications.[9]

Part 2: The Evolution of Synthesis - A Drive Towards Efficiency and Sustainability

The 20th and 21st centuries have witnessed a continuous evolution of quinoxaline synthesis, driven by the need for greater efficiency, milder reaction conditions, and greener chemical processes. These advancements have expanded the synthetic chemist's toolbox, enabling the construction of increasingly complex and functionally diverse quinoxaline-based molecules.

Catalytic Innovations in Quinoxaline Synthesis

A significant focus of modern synthetic efforts has been the development of novel catalytic systems to promote the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds under milder conditions. These catalysts enhance reaction rates, improve yields, and often allow for the use of more environmentally friendly solvents.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| Glycerol/Water | - | 90 | 4-6 min | 85-91 |

| TiO2-Pr-SO3H | EtOH | Room Temp | 10 min | 95 |

| Zn(OTf)2 | CH3CN | Room Temp | - | 85-91 |

| Phenol | EtOH/H2O | Room Temp | 2 min | 98 |

A comparative table of various catalysts used in the Hinsberg condensation, demonstrating the trend towards milder conditions and improved efficiency.[7]

Beyond the Dicarbonyl: Expanding the Synthetic Repertoire

Modern synthetic strategies have moved beyond the exclusive use of 1,2-dicarbonyls, employing a range of precursors to generate the quinoxaline core. These methods offer alternative pathways and can provide access to derivatives that are not readily accessible through traditional routes.

-

From α-Hydroxy Ketones: The in-situ generation of 1,2-dicarbonyls from α-hydroxy ketones, often facilitated by an oxidizing agent, provides a convenient one-pot approach to quinoxaline synthesis.[4]

-

From Alkynes: The cyclocondensation of o-phenylenediamines with aromatic alkynes, typically catalyzed by a transition metal such as copper, offers a direct route to 2,3-disubstituted quinoxalines.[5][6]

Experimental Protocol: Copper-Catalyzed Cyclocondensation of o-Phenylenediamine and Phenylacetylene

-

Reaction Setup: In a reaction vessel, combine o-phenylenediamine, phenylacetylene, Cs2CO3, and Cu(OAc)2·H2O in toluene.

-

Ligand Addition: Add the ligand, such as DMPA (N,N'-dimethyl-1,2-propanediamine).

-

Reaction Execution: Heat the mixture at 70°C for 8 hours.

-

Work-up and Purification: After cooling, purify the reaction mixture by column chromatography to isolate the desired quinoxaline product.

This method exemplifies the power of transition metal catalysis in forging new pathways for heterocyclic synthesis.

Part 3: From Bench to Bedside - The Impact of Quinoxalines in Drug Discovery

The rich chemical diversity accessible through modern synthetic methods has positioned quinoxalines as a "privileged scaffold" in medicinal chemistry. This means the quinoxaline core is a recurring motif in a multitude of biologically active compounds, demonstrating a high propensity for interacting with various biological targets.

A Spectrum of Pharmacological Activities

Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including:

-

Anticancer: Many quinoxaline-based compounds exhibit potent antitumor activity by targeting various cellular pathways.[10][11] For instance, some derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[10]

-

Antibacterial and Antifungal: The quinoxaline scaffold is found in several natural and synthetic antibiotics, such as echinomycin and levomycin.[2][3] Quinoxaline 1,4-dioxides are a notable class with significant antibacterial properties.[12]

-

Antiviral: Quinoxaline derivatives have been investigated for their antiviral activity, including against HIV and the herpes virus.[1]

-

Anti-inflammatory: Certain quinoxaline analogs have shown promise as anti-inflammatory agents.[4]

Quinoxalines in the Clinic: Marketed Drugs

The therapeutic potential of quinoxalines is underscored by the number of approved drugs that incorporate this scaffold.

-

Varenicline: A medication used for smoking cessation.[2]

-

Grazoprevir: An antiviral drug for the treatment of Hepatitis C.[13] The synthesis of grazoprevir serendipitously led to the discovery of a novel class of quinoxaline-based olefin metathesis catalysts.[13]

Part 4: Beyond Medicine - Quinoxalines in Materials Science

The unique electronic properties of the quinoxaline ring system have also made it a valuable component in the development of advanced organic materials.[6] The electron-accepting nature of the pyrazine ring, combined with the extended π-system, imparts desirable characteristics for applications in:

-

Organic Electronics: Quinoxaline-containing polymers are utilized in organic photovoltaic devices and as organic semiconductors.[4]

-

Luminescent Materials: The inherent fluorescence of some quinoxaline derivatives makes them suitable for use as dyes in solar cells and as fluorescent probes.[6]

-

Corrosion Inhibitors: Quinoxalines have been shown to effectively inhibit the corrosion of metals.[5]

Conclusion: An Enduring Legacy and a Bright Future

From its initial discovery in the late 19th century to its current status as a privileged scaffold in drug discovery and a versatile building block in materials science, the journey of the quinoxaline core is a testament to the power of synthetic chemistry. The continuous refinement of synthetic methodologies has not only provided access to a vast chemical space but has also enabled the development of life-changing medicines and innovative technologies. As researchers continue to explore the rich chemistry of this remarkable heterocycle, the legacy of the quinoxaline scaffold is certain to endure, paving the way for future discoveries and applications.

Visualizing the Core Concepts

To further elucidate the key synthetic pathways and historical developments, the following diagrams are provided.

Figure 1: The Hinsberg condensation reaction for quinoxaline synthesis.

Figure 2: A timeline of key milestones in quinoxaline history.

References

- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 2. Quinoxaline - Wikipedia [en.wikipedia.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development | MDPI [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinoxaline Derivatives

Foreword

The quinoxaline scaffold, a heterocyclic aromatic organic compound formed by the fusion of a benzene ring and a pyrazine ring, stands as a cornerstone in modern medicinal chemistry.[1][2] Its versatile structure allows for interaction with a multitude of biological targets, making it a "privileged scaffold" in drug discovery.[3] Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1][2][4][5] This guide, intended for researchers, scientists, and drug development professionals, delves into the intricate structure-activity relationships (SAR) that govern the biological efficacy of these compounds. By understanding the causal links between molecular architecture and therapeutic effect, we can rationally design the next generation of more potent and selective quinoxaline-based drugs.

The Quinoxaline Core: A Foundation for Diverse Bioactivity

The fundamental quinoxaline structure is a bioisostere of quinoline and naphthalene, providing a rigid framework that is amenable to extensive chemical modification.[6][7][8] The nitrogen atoms in the pyrazine ring are key to its electronic properties and ability to form hydrogen bonds, crucial for receptor binding. The primary points of modification on the quinoxaline nucleus are the C2, C3, C6, and C7 positions. Substitutions at these sites profoundly influence the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—thereby dictating its interaction with biological targets and overall activity.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. recipp.ipp.pt [recipp.ipp.pt]

- 8. novaresearch.unl.pt [novaresearch.unl.pt]

- 9. Frontiers | Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica [frontiersin.org]

Methodological & Application

Application Notes & Protocols: 3-Phenylquinoxaline-5-carboxylic acid in Organic Synthesis

This document provides a detailed guide for researchers, medicinal chemists, and materials scientists on the synthesis and application of 3-Phenylquinoxaline-5-carboxylic acid. This versatile heterocyclic compound serves as a pivotal building block in the development of novel pharmaceuticals and functional materials. The protocols herein are designed to be robust and reproducible, with explanations grounded in established chemical principles to empower users to adapt and innovate.

Introduction: The Quinoxaline Scaffold in Modern Chemistry

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The strategic placement of functional groups on this core allows for fine-tuning of its physicochemical and pharmacological properties. This compound is a particularly valuable derivative. The phenyl group at the 3-position modulates the molecule's electronic properties and provides a vector for further functionalization, while the carboxylic acid at the 5-position serves as a versatile synthetic handle for elaboration into amides, esters, and other functional groups, or as a coordination site for metal ions.[3][4]

PART 1: Synthesis of this compound

The cornerstone of quinoxaline synthesis is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. For the title compound, this involves the reaction of 3,4-diaminobenzoic acid with phenylglyoxal. The reaction proceeds readily, typically in an acidic medium or polar solvent, to form the thermodynamically stable aromatic quinoxaline ring.

Experimental Workflow: Synthesis of this compound

References

Application Notes and Protocols for 3-Phenylquinoxaline-5-carboxylic acid as a Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Quinoxaline Scaffold

The quinoxaline nucleus, a heterocyclic scaffold composed of fused benzene and pyrazine rings, represents a privileged structure in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of biologically active compounds. Quinoxaline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] This versatility has established the quinoxaline core as a focal point in modern drug discovery programs.[3]

Within the diverse landscape of quinoxaline-based building blocks, 3-Phenylquinoxaline-5-carboxylic acid emerges as a particularly valuable synthon for several strategic reasons:

-

Vectorial Diversity: The presence of two distinct and chemically addressable functional handles—the phenyl group at the C3 position and the carboxylic acid at the C5 position—allows for the directional and controlled elaboration of molecular complexity. The carboxylic acid serves as a versatile anchor for the introduction of various pharmacophoric elements through robust amide bond formation, while the phenyl ring can be further functionalized to modulate physicochemical properties and explore structure-activity relationships (SAR).

-

Modulation of Physicochemical Properties: The phenyl substituent at the C3 position significantly influences the lipophilicity and potential for π-π stacking interactions of the resulting derivatives. The carboxylic acid at C5, being a polar and ionizable group, enhances aqueous solubility and provides a key hydrogen bonding motif, which is often crucial for target engagement.

-

Bioisosteric Potential: The carboxylic acid group can be strategically employed as a bioisostere for other acidic functionalities or can be derivatized to explore a wide range of chemical space, for instance, by conversion to esters, amides, or tetrazoles to fine-tune acidity, metabolic stability, and cell permeability.

This comprehensive guide provides detailed, field-proven protocols for the synthesis of this compound and its subsequent application in the construction of diverse molecular architectures through amide coupling. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations to ensure robust and reproducible outcomes in a research and drug development setting.

Part 1: Synthesis of the Building Block: this compound

The synthesis of this compound is most reliably achieved through the classical condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] In this case, the strategic precursors are 2,3-diaminobenzoic acid and phenylglyoxal.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Reaction Scheme:

(Self-generated image of the chemical reaction)

Materials and Reagents:

| Reagent/Material | Purity/Grade | Supplier | Notes |

| 2,3-Diaminobenzoic acid | ≥98% | Commercial | Store under inert gas |

| Phenylglyoxal monohydrate | ≥97% | Commercial | |

| Glacial Acetic Acid | ACS Grade | Commercial | |

| Ethanol (200 proof) | ACS Grade | Commercial | |

| Diethyl Ether | ACS Grade | Commercial | For washing |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,3-diaminobenzoic acid (1.52 g, 10.0 mmol, 1.0 equiv) in a mixture of ethanol (30 mL) and glacial acetic acid (10 mL).

-

Reagent Addition: To the stirred suspension, add phenylglyoxal monohydrate (1.52 g, 10.0 mmol, 1.0 equiv) in one portion at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1) with 1% acetic acid. The product should be UV active.

-

Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate will form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake sequentially with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove residual starting materials and solvent.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or acetic acid/water to afford the pure this compound as a solid.

-

Drying: Dry the purified product under vacuum at 60 °C overnight.

Expected Characterization:

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₁₅H₁₀N₂O₂

-

Molecular Weight: 250.25 g/mol [4]

-

¹H NMR (400 MHz, DMSO-d₆): Predicted chemical shifts (δ, ppm): ~13.5 (s, 1H, COOH), 9.4-9.2 (m, 1H, quinoxaline-H), 8.4-8.2 (m, 3H, quinoxaline-H and ortho-phenyl-H), 8.0-7.8 (m, 1H, quinoxaline-H), 7.7-7.5 (m, 3H, meta/para-phenyl-H). The broad singlet for the carboxylic acid proton is characteristic.[6][7]

-

¹³C NMR (101 MHz, DMSO-d₆): Predicted chemical shifts (δ, ppm): ~167.0 (COOH), 154.0 (quinoxaline-C), 152.0 (quinoxaline-C), 142.0 (quinoxaline-C), 140.0 (quinoxaline-C), 137.0 (phenyl-C), 132.0-128.0 (multiple quinoxaline and phenyl CH signals). The carboxyl carbon is expected in the 165-185 ppm range.[6][7]

-

Mass Spectrometry (ESI-MS): m/z calculated for C₁₅H₁₀N₂O₂ [M+H]⁺: 251.0815; found: 251.081x.

Part 2: Application in Amide Synthesis

The carboxylic acid moiety of this compound is a prime site for derivatization via amide bond formation. This is one of the most frequently utilized reactions in medicinal chemistry for constructing libraries of compounds for SAR studies. Below are two robust protocols for amide coupling using common and efficient reagents.

Protocol A: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, uronium-based coupling reagent that often provides high yields and short reaction times with minimal side reactions.

Workflow for HATU Coupling:

Caption: Workflow for HATU-mediated amide coupling.

Materials and Reagents:

| Reagent/Material | Purity/Grade | Supplier | Notes |

| This compound | As synthesized | - | |

| Amine (e.g., Benzylamine) | ≥98% | Commercial | |

| HATU | ≥98% | Commercial | Store under inert gas, moisture-sensitive |

| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Commercial | Anhydrous, amine-free |

| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Commercial | Sure/Seal™ or equivalent |

| Ethyl Acetate | ACS Grade | Commercial | |

| Saturated aq. NaHCO₃ | - | Lab prep. | |

| Brine | - | Lab prep. | |

| Anhydrous MgSO₄ or Na₂SO₄ | - | Commercial |

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (125 mg, 0.5 mmol, 1.0 equiv) and HATU (228 mg, 0.6 mmol, 1.2 equiv).

-

Solvent and Base Addition: Add anhydrous DMF (5 mL) and stir to dissolve. Cool the solution to 0 °C in an ice bath. Add DIPEA (0.26 mL, 1.5 mmol, 3.0 equiv) dropwise.

-

Amine Addition: Add the desired amine (e.g., benzylamine, 0.06 mL, 0.55 mmol, 1.1 equiv) to the reaction mixture.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol B: Amide Coupling using EDC/HOBt

This classic carbodiimide-based method is cost-effective and widely applicable. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble coupling reagent, and its urea byproduct can be easily removed during aqueous workup. HOBt (Hydroxybenzotriazole) is often added to suppress side reactions and minimize racemization in chiral substrates.

Materials and Reagents:

| Reagent/Material | Purity/Grade | Supplier | Notes |

| This compound | As synthesized | - | |

| Amine (e.g., Morpholine) | ≥99% | Commercial | |

| EDC hydrochloride | ≥98% | Commercial | |

| HOBt hydrate | ≥97% | Commercial | |

| Triethylamine (TEA) or DIPEA | ≥99.5% | Commercial | Anhydrous |

| Anhydrous Dichloromethane (DCM) or DMF | ≥99.8% | Commercial | |

| 1M HCl (aq) | - | Lab prep. | |

| Saturated aq. NaHCO₃ | - | Lab prep. | |

| Brine | - | Lab prep. |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (125 mg, 0.5 mmol, 1.0 equiv) in anhydrous DCM (10 mL).

-

Reagent Addition: Add the desired amine (e.g., morpholine, 0.05 mL, 0.55 mmol, 1.1 equiv), HOBt (81 mg, 0.6 mmol, 1.2 equiv), and triethylamine (0.21 mL, 1.5 mmol, 3.0 equiv).

-

Activation: Cool the mixture to 0 °C in an ice bath and add EDC hydrochloride (115 mg, 0.6 mmol, 1.2 equiv) in one portion.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with DCM (20 mL).

-

Washing: Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Summary and Outlook

This compound is a strategically valuable building block for medicinal chemistry, offering multiple points for diversification and fine-tuning of molecular properties. The protocols detailed herein provide robust and reproducible methods for its synthesis and subsequent elaboration into novel carboxamide derivatives. The choice between HATU and EDC/HOBt for amide coupling will depend on factors such as substrate reactivity, cost, and desired reaction time, with HATU generally offering faster and cleaner conversions for more challenging substrates. By leveraging this versatile scaffold, researchers can efficiently generate compound libraries to explore new chemical space and accelerate the discovery of novel therapeutic agents.

References

- 1. Human Metabolome Database: Showing metabocard for (3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic Acid (HMDB0062585) [hmdb.ca]

- 2. ijrar.org [ijrar.org]

- 3. mtieat.org [mtieat.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

Application Notes and Protocols for the Synthesis of 3-Phenylquinoxaline-5-carboxylic Acid Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry and materials science.[1] Derivatives of quinoxaline are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] The structural rigidity and the presence of nitrogen heteroatoms allow for specific interactions with biological targets, making them attractive cores for drug design.[4] Specifically, 3-Phenylquinoxaline-5-carboxylic acid and its derivatives are of significant interest as the phenyl group at the 3-position and the carboxylic acid at the 5-position provide key handles for further chemical modification and exploration of structure-activity relationships (SAR).

This guide provides a detailed protocol for the synthesis of this compound, focusing on the classical yet highly effective condensation reaction. It delves into the mechanistic underpinnings, experimental best practices, and critical considerations for achieving high purity and yield.

Core Synthetic Strategy: The Hinsberg Quinoxaline Synthesis

The most common and reliable method for synthesizing the quinoxaline core is the Hinsberg reaction, which involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[5] For the synthesis of this compound, the key precursors are 2,3-diaminobenzoic acid and phenylglyoxal .

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Mechanistic Insights: Understanding the 'Why'

The reaction proceeds through a well-established mechanism involving nucleophilic attack and subsequent dehydration. The presence of an acid catalyst is often employed to protonate one of the carbonyl groups of the dicarbonyl compound, thereby increasing its electrophilicity and facilitating the initial attack by the diamine.

A plausible mechanism for this synthesis is as follows:

-

Nucleophilic Attack: One of the amino groups of 2,3-diaminobenzoic acid attacks one of the carbonyl carbons of phenylglyoxal.

-

Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group, leading to a dihydroxydihydroquinoxaline intermediate.

-

Dehydration: This intermediate readily undergoes acid-catalyzed dehydration to form the stable aromatic quinoxaline ring system.

A critical consideration in this specific synthesis is the potential for decarboxylation of the starting material, 2,3-diaminobenzoic acid, particularly under harsh acidic conditions and high temperatures.[6][7] This can lead to the formation of 2-phenylquinoxaline as a significant byproduct. Therefore, careful control of reaction temperature and time is crucial to minimize this side reaction.[8]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous quinoxaline carboxylic acids.[6]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| 2,3-Diaminobenzoic acid | 152.15 | 1.0 | 152 mg | Ensure high purity. |

| Phenylglyoxal monohydrate | 152.15 | 1.0 | 152 mg | Can be synthesized from acetophenone.[9] |

| Ethanol | 46.07 | - | 10 mL | Reagent grade. |

| Acetic Acid | 60.05 | - | 0.5 mL | Glacial. Acts as a catalyst and solvent. |

Procedure

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-diaminobenzoic acid (152 mg, 1.0 mmol) and phenylglyoxal monohydrate (152 mg, 1.0 mmol).

-

Solvent and Catalyst Addition: Add ethanol (10 mL) and glacial acetic acid (0.5 mL) to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

A precipitate of the crude product should form. If not, the volume of the solvent can be reduced under reduced pressure.

-

Pour the reaction mixture into 20 mL of cold water with stirring.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water (2 x 10 mL) to remove any residual acetic acid and other water-soluble impurities.

-

-

Purification:

-

To remove potential decarboxylated byproducts and other impurities, suspend the crude solid in ethyl acetate (10 mL) and stir for 15 minutes at room temperature.[6]

-

Filter the solid, wash with a small amount of cold ethyl acetate, and dry under vacuum.

-

For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

-

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Troubleshooting and Key Considerations

-

Low Yield: If the yield is low, ensure the purity of the starting materials. Phenylglyoxal can polymerize on standing, so using freshly prepared or purified material is recommended.[9] Incomplete reaction can be addressed by extending the reflux time.

-

Presence of Decarboxylated Byproduct: The formation of 2-phenylquinoxaline is a common issue. To minimize this, avoid excessively high temperatures or prolonged reaction times. The purification step involving washing with ethyl acetate is designed to remove this less polar impurity.[6]

-

Purification Challenges: If the product is difficult to purify by simple washing and recrystallization, column chromatography on silica gel using a gradient of ethyl acetate in hexanes may be necessary.

-

Alternative Catalysts: While acetic acid is effective, other acid catalysts such as camphorsulfonic acid or even Lewis acids like zinc triflate have been reported to efficiently catalyze quinoxaline synthesis, sometimes under milder conditions.[3][5]

Conclusion

The synthesis of this compound via the Hinsberg condensation of 2,3-diaminobenzoic acid and phenylglyoxal is a robust and reproducible method. By understanding the underlying mechanism and paying close attention to reaction conditions and purification techniques, researchers can efficiently access this valuable scaffold for further derivatization and biological evaluation. The protocols and insights provided herein are intended to serve as a comprehensive guide for scientists and professionals in the field of drug discovery and development.

References

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrar.org [ijrar.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application of 3-Phenylquinoxaline-5-carboxylic Acid in Cancer Research: A Technical Guide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-Phenylquinoxaline-5-carboxylic acid in cancer research. While direct experimental data on this specific molecule is emerging, this guide synthesizes field-proven insights from the broader class of quinoxaline derivatives to propose its potential mechanisms and provide robust protocols for its evaluation as a novel anti-cancer agent.

Introduction: The Quinoxaline Scaffold in Oncology

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including significant potential in oncology.[2] The planar nature of the quinoxaline ring system allows for intercalation into DNA, and various substitutions on this core structure have led to the development of potent inhibitors of key signaling pathways implicated in cancer progression.[1]

Derivatives of 3-phenylquinoxaline, in particular, have shown promise. For instance, various N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides have exhibited potent antiproliferative activity against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values in the low micromolar range.[3] Similarly, 2-oxo-3-phenylquinoxaline derivatives have demonstrated significant cytotoxic effects against HCT-116 cells, inducing morphological changes indicative of apoptosis.[4] The presence of a carboxylic acid moiety, as in this compound, can enhance solubility and provide a handle for further chemical modifications, potentially improving pharmacokinetic properties and target engagement.

Postulated Mechanism of Action

Based on the established activities of structurally related quinoxaline derivatives, this compound is hypothesized to exert its anti-cancer effects through the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A predominant mechanism of action for many quinoxaline-based anti-cancer compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is frequently hyperactivated in a wide range of human cancers, promoting cell growth, proliferation, and survival.[5] Quinoxaline derivatives have been shown to act as dual inhibitors of PI3K and mTOR, effectively shutting down this pro-tumorigenic signaling cascade.[5] It is plausible that this compound could similarly interfere with this pathway, leading to decreased phosphorylation and activation of Akt and its downstream effectors.

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound.

Induction of Apoptosis